molecular formula C6H5FO B12388589 4-Fluorophenol-d5

4-Fluorophenol-d5

Cat. No.: B12388589
M. Wt: 117.13 g/mol
InChI Key: RHMPLDJJXGPMEX-HXRFYODMSA-N
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Description

4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO. It is commonly used as a stable isotope-labeled internal standard in analytical chemistry and biochemistry applications. The compound is a colorless to light yellow liquid with a melting point of -25 °C and a boiling point of 166-168 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenol-d5 can be synthesized through various methods, including the deuteration of 4-fluorophenol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The process typically requires a catalyst and controlled temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorophenol-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluorophenol-d5 involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can undergo defluorination by cytochrome P450 enzymes, leading to the formation of hydroquinone and other metabolites. The process involves the insertion of oxygen into the C-F bond, followed by reduction to form the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms provides distinct spectral properties that facilitate accurate quantification and analysis in various research fields .

Properties

Molecular Formula

C6H5FO

Molecular Weight

117.13 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene

InChI

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD

InChI Key

RHMPLDJJXGPMEX-HXRFYODMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1O)F

Origin of Product

United States

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